molecular formula C16H14N6O2 B2766614 N-9H-purin-6-yl-L-tryptophan CAS No. 1173674-58-2

N-9H-purin-6-yl-L-tryptophan

Cat. No.: B2766614
CAS No.: 1173674-58-2
M. Wt: 322.328
InChI Key: GKAZDIDTEUPDLX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-9H-purin-6-yl-L-tryptophan typically involves the coupling of purine derivatives with tryptophan. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with tryptophan as the nucleophile . This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-9H-purin-6-yl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetaldehyde or indole-3-acetic acid .

Scientific Research Applications

N-9H-purin-6-yl-L-tryptophan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: It can be used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-9H-purin-6-yl-L-tryptophan involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, while the tryptophan moiety can interact with hydrophobic pockets in proteins. This dual interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-9H-purin-6-yl-L-tryptophan is unique due to the presence of both purine and tryptophan moieties, which allows it to interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAZDIDTEUPDLX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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